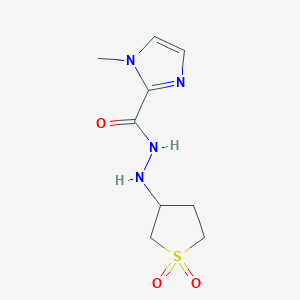

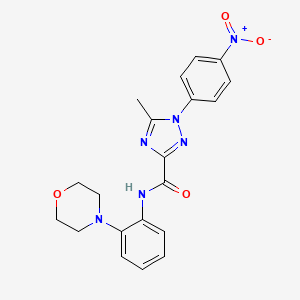

![molecular formula C13H12N4O6S B3134203 N-[2,4-二氧代-1-(噻吩-2-羰基氨基)嘧啶-5-羰基]氨基甲酸乙酯 CAS No. 400077-89-6](/img/structure/B3134203.png)

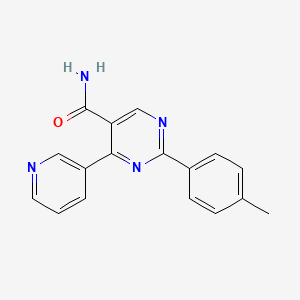

N-[2,4-二氧代-1-(噻吩-2-羰基氨基)嘧啶-5-羰基]氨基甲酸乙酯

描述

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a related compound, 2-ethylthiophene, has a molecular weight of 112.193 .科学研究应用

食品和饮料中的氨基甲酸乙酯

氨基甲酸乙酯(氨基甲酸乙酯)存在于发酵食品和饮料中,由于其遗传毒性和致癌特性而引发健康问题。研究将其归类为“可能对人类致癌”,并发现它存在于各种食品中,包括面包、发酵乳制品、酱油,尤其是蒸馏酒。研究重点是了解其形成机制,从发酵过程中的尿素和瓜氨酸到涉及氰化物和氢氰酸的化学反应,旨在开发降低其在食品和饮料中含量的方法 (Weber & Sharypov,2009)。

氨基甲酸乙酯的致癌性和遗传毒性

氨基甲酸乙酯(氨基甲酸乙酯)已被研究其对多种物种的致癌和遗传毒性作用,突出了其在实验室环境中用作动物麻醉剂时的影响。这些研究有助于理解氨基甲酸乙酯在诱发肿瘤中的作用,并为其在研究环境中的处理和使用提供进一步的安全指南 (Field & Lang,1988)。

乙醇对氨基甲酸乙酯致癌性的调节

对乙醇与氨基甲酸乙酯代谢和致癌性之间相互作用的研究揭示了复杂的动态。乙醇既可以促进氨基甲酸乙酯氧化为更具毒性的环氧化物衍生物,又可以抑制其消除,从而影响致瘤结果。这些发现对于评估与乙醇和氨基甲酸乙酯的联合接触相关的风险至关重要,尤其是在酒精饮料消费的背景下具有相关性 (Benson & Beland,1997)。

吡啶并喹啉类和硫代吡啶并喹啉类的合成

从 1,3-二芳基巴比妥酸合成吡啶并喹啉类及其硫代类似物的研究突出了嘧啶衍生物在药物化学中的重要性。包括查询化合物所属的更广泛家族在内的这些化合物由于其潜在的生物活性和治疗重要性而引起人们的兴趣。为这些分子开发新的合成路线的努力强调了它们在药物发现和开发中的相关性 (Nandha Kumar 等,2001)。

酒精饮料和食品中的氨基甲酸乙酯

对氨基甲酸乙酯在食品和酒精饮料中的分析、存在和形成的进一步综述强调了持续的担忧和监管努力,以监测和最大程度地减少其存在。分析方法的进步促进了更精确的检测,有助于更好地了解其来源和形成机制,这对于减少接触和相关的健康风险至关重要 (Battaglia 等,1990)。

未来方向

属性

IUPAC Name |

ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6S/c1-2-23-13(22)15-10(19)7-6-17(12(21)14-9(7)18)16-11(20)8-4-3-5-24-8/h3-6H,2H2,1H3,(H,16,20)(H,14,18,21)(H,15,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVTYUOHYLVUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134121.png)

![5-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B3134135.png)

![5H-indeno[1,2-b]pyridin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134190.png)

![1-Phenyl-3-methyl-5-hydroxy-1'-thiourido-3'-methyl[4,5']bipyrazole](/img/structure/B3134206.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide](/img/structure/B3134231.png)